2-Ethyl-5-methylpiperazine;hydrochloride
Description
2-Ethyl-5-methylpiperazine hydrochloride is a piperazine derivative characterized by an ethyl group at the 2-position and a methyl group at the 5-position of the piperazine ring, with a hydrochloride salt enhancing its stability and solubility. The stereochemistry of this compound is critical, as its enantiomers, such as (2S,5R)- and (2R,5S)-2-ethyl-5-methylpiperazine, exhibit distinct physicochemical and biological properties . The hydrochloride salt form improves bioavailability, a common strategy for nitrogen-containing heterocycles to optimize drug-like characteristics.
Properties
IUPAC Name |
2-ethyl-5-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.ClH/c1-3-7-5-8-6(2)4-9-7;/h6-9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFQWKUOSPHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methylpiperazine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale chemical synthesis techniques. These methods include parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient production of piperazine compounds .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methylpiperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
2-Ethyl-5-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. In the case of its anthelmintic activity, it paralyzes parasites by interfering with their neuromuscular function, allowing the host body to expel the invading organisms . The compound may also interact with other molecular pathways depending on its specific application.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Aliphatic substituents (e.g., ethyl and methyl in 2-ethyl-5-methylpiperazine) confer moderate lipophilicity, whereas aromatic groups (e.g., phenyl in HBK15) increase logP values, impacting blood-brain barrier permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 1-(5-chloro-2-methoxyphenyl)piperazine) enhance hydrogen bonding and receptor binding compared to aliphatic analogs .
- Salt Forms: Dihydrochloride salts (e.g., 1-[2-(3-chlorophenoxy)ethyl]piperazine) improve aqueous solubility but may alter crystallization behavior .
Pharmacological and Physicochemical Properties
Notable Findings:
- Receptor Specificity: Bulky substituents (e.g., HBK15’s phenoxyethoxyethyl group) enhance selectivity for dopamine receptors, while smaller aliphatic groups (e.g., 2-ethyl-5-methyl) may target broader CNS pathways .
- Salt Impact : Hydrochloride salts universally improve solubility but may require recrystallization to achieve high purity, as seen in and .
Biological Activity
2-Ethyl-5-methylpiperazine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agrochemicals.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a piperazine ring with ethyl and methyl substitutions. Its structure allows for interactions with various biological macromolecules, influencing their function and activity. The presence of the hydrochloride salt form enhances solubility in aqueous environments, facilitating its biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The piperazine moiety allows for the formation of hydrogen bonds and other interactions with these targets, modulating their activity. This compound has been explored for its potential as:
- Receptor Modulator : It can influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzyme Inhibitor : It has shown promise in inhibiting cholinesterase enzymes, which are crucial in neurotransmitter regulation.
Antimicrobial Activity
Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound possesses anticancer activity. For instance, it has been evaluated against multiple human cancer cell lines, showing significant growth inhibition. The mechanism involves inducing apoptosis through the modulation of pro-apoptotic and anti-apoptotic gene expression .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| CCRF-CEM | 0.8 | Apoptosis induction |
| A498 (renal cancer) | -7.95 | Selective growth inhibition |
| HL-60 (leukemia) | -35.82 | Pro-apoptotic signaling |
Cholinesterase Inhibition
This compound has been studied for its inhibitory effects on cholinesterase enzymes, which are important in treating neurodegenerative diseases like Alzheimer's. The compound showed a range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .
Case Studies
- Anticancer Activity Assessment : A study evaluated the anticancer effects of this compound across 60 human cancer cell lines. The results indicated a broad spectrum of cell inhibition with GI50 values reaching nanomolar concentrations for certain derivatives .
- Cholinesterase Inhibition Study : In a comparative analysis of piperazine derivatives, this compound exhibited superior inhibition against BChE compared to other tested compounds, demonstrating its potential as a therapeutic agent for cognitive disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
